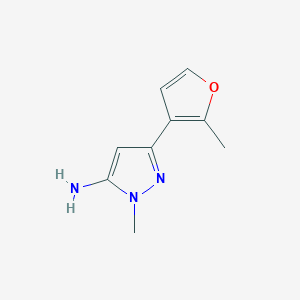

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both furan and pyrazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between 2-methylfuran-3-carbaldehyde and hydrazine hydrate can lead to the formation of the pyrazole ring, followed by methylation to introduce the 1-methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan or pyrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Reduced forms of the pyrazole ring.

Substitution: Substituted derivatives at the furan or pyrazole rings.

Scientific Research Applications

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The furan and pyrazole rings may facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

1-methyl-3-(2-furyl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the furan ring.

3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine: Similar structure but lacks the methyl group on the pyrazole ring.

1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine: Similar structure but contains a thiophene ring instead of a furan ring.

Uniqueness

1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the presence of both methyl groups on the furan and pyrazole rings. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyrazole ring substituted with a methyl group and a 2-methylfuran moiety, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, a series of benzofuran-pyrazole compounds showed broad-spectrum antimicrobial effects with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens . This suggests that derivatives of pyrazoles could be promising candidates for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound 9 | 2.50 | E. coli |

| Compound 11d | 20 | Staphylococcus aureus |

| Compound 10 | 14 | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored extensively. For instance, certain pyrazole-based compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of key enzymes like topoisomerase IIα, which is crucial for DNA replication in cancer cells.

Case Study: Inhibition of Topoisomerase IIα

In a study examining the effects of pyrazole derivatives on topoisomerase IIα, it was found that specific compounds led to significant reductions in cell viability in cancer cell lines. The IC50 values for these compounds ranged from sub-micromolar concentrations to several micromolar levels, indicating strong anticancer properties .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have been reported to exhibit significant inhibition of pro-inflammatory cytokines and stabilization of red blood cell membranes . This suggests potential applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects

| Compound | HRBC Membrane Stabilization (%) |

|---|---|

| Compound A | 86.70 |

| Compound B | 73.67 |

Mechanistic Insights

Molecular docking studies have provided insights into the interactions between pyrazole derivatives and their biological targets. For instance, docking simulations indicate that these compounds can effectively bind to the active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-methyl-3-(2-methylfuran-3-yl)-1H-pyrazol-5-amine, and what critical reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via condensation or coupling reactions. For example:

- Pd-catalyzed cross-coupling : A method analogous to involves using Pd₂(dba)₃ and BINAP ligands in toluene under reflux, with t-BuONa as a base. Reaction time (overnight) and stoichiometric ratios (e.g., 1:2 amine:aryl halide) are critical for yield .

- Hydrazine-based cyclization : Similar to , hydrazine hydrate reacts with α,β-unsaturated ketones or propenones in ethanol or methanol under reflux, with acid (e.g., acetic acid) as a catalyst. Purity of starting materials and temperature control (80–100°C) are key .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Used to confirm substituent positions and purity. For instance, reports δ 5.85 ppm (pyrazole C5-H) and δ 3.59–3.80 ppm (N-methyl group) in CDCl₃ .

- ESI-MS : Provides molecular ion confirmation. and show [M+H]⁺ peaks (e.g., m/z 203–252 range) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL in ) resolves bond lengths and angles, though crystal quality (e.g., twinning in ) can complicate refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across studies?

Methodological Answer: Discrepancies may arise from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO in ) and incubation times.

- Compound purity : Use HPLC (≥95% purity) and confirm via NMR (e.g., absence of residual solvents in ) .

- Orthogonal assays : Combine enzymatic (e.g., kinase inhibition in ) and cellular (e.g., anti-inflammatory in ) assays to validate activity .

Q. What role do computational methods like DFT play in studying its electronic structure and reactivity?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in reactions (e.g., electrophilic substitution at pyrazole C3 vs. C5). used DFT to validate X-ray-derived bond angles .

- Molecular docking : Screen binding affinities to targets (e.g., bromodomains in ). Software like AutoDock Vina can model interactions with active sites .

Q. How is single-crystal X-ray diffraction applied to resolve structural ambiguities, and what experimental challenges exist?

Methodological Answer:

- Data collection : Use a Bruker SMART APEXII diffractometer ( ) with Mo-Kα radiation (λ = 0.71073 Å). Multi-scan absorption correction (SADABS) minimizes errors from crystal defects .

- Refinement challenges : Twinning (e.g., in ’s monoclinic system) requires SHELXL’s TWIN/BASF commands. Disorder in flexible groups (e.g., tetrahydrofuran in ) demands PART/SUMP restraints .

- Validation tools : Check R-factor convergence (R1 < 0.05) and Flack parameter for enantiopurity .

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-methyl-5-(2-methylfuran-3-yl)pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3O/c1-6-7(3-4-13-6)8-5-9(10)12(2)11-8/h3-5H,10H2,1-2H3 |

InChI Key |

DKWHWBNLQXFFJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CO1)C2=NN(C(=C2)N)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.